Product packaging for Isopentyl stearate(Cat. No.:CAS No. 627-88-3)

Isopentyl stearate

Cat. No.: B1614640
CAS No.: 627-88-3
M. Wt: 354.6 g/mol
InChI Key: WDQOEAOLRIMQDA-UHFFFAOYSA-N
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Description

Contextualization of Isopentyl Stearate (B1226849) as a Fatty Acid Ester

Isopentyl stearate is chemically defined as the ester of stearic acid and isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol). ontosight.ainih.gov Stearic acid is a long-chain saturated fatty acid, while isopentyl alcohol is a branched-chain alcohol. The formation of this compound occurs through esterification, a reaction where a carboxylic acid (stearic acid) reacts with an alcohol (isopentyl alcohol). bonafideresearch.com This places it in the category of fatty acid esters and, more specifically, wax monoesters. nih.gov

Its molecular structure, characterized by a long, straight hydrocarbon chain from the stearic acid and a branched chain from the isopentyl alcohol, results in specific physical and chemical properties. ontosight.ai It is hydrophobic, rendering it insoluble in water, but soluble in organic solvents. ontosight.ai This characteristic is typical for long-chain fatty acid esters and is fundamental to its function in various applications. atamanchemicals.com

Table 1:

Academic Significance and Current Research Trajectories in Ester Chemistry

The academic significance of fatty acid esters like this compound is closely linked to the principles of "Green Chemistry." mdpi.comskyquestt.com There is a growing research emphasis on synthesizing compounds from renewable and sustainable sources, such as vegetable oils and animal fats, as alternatives to petroleum-based chemicals. skyquestt.commarketresearchfuture.com Fatty acid esters are at the forefront of this trend due to their biodegradability and derivation from natural feedstocks. reanin.com

A significant trajectory in ester chemistry research is the use of biocatalysis for synthesis. The enzymatic synthesis of this compound through the esterification of stearic acid and isoamyl alcohol is a subject of academic study. researchgate.net Research in this area investigates various microbial lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizopus oryzae, and Candida rugosa, as catalysts. researchgate.netresearchgate.netresearchgate.net These studies often aim to optimize reaction conditions—such as temperature, substrate molar ratios, and the reaction medium (including solvent-free systems or supercritical fluids like carbon dioxide)—to maximize conversion rates and product yield. researchgate.netresearchgate.net The use of enzymes is explored as a more sustainable and selective alternative to traditional chemical catalysis. mdpi.com

Current research also focuses on the application-driven properties of fatty acid esters. In cosmetics, stearate esters are studied for their emollient and skin-conditioning properties. atamanchemicals.comcosmeticsinfo.org Research in this domain investigates how the chemical structure of an ester influences its physical properties, such as viscosity and feel upon application, and its function within a complex cosmetic formulation. atamanchemicals.comspecialchem.com Furthermore, the broader class of fatty acid esters is being explored for advanced applications, including their use as biolubricants and as components in pharmaceutical drug delivery systems, such as solid lipid nanoparticles (SLN). marketresearchfuture.comreanin.commdpi.com

Identification of Key Knowledge Gaps and Future Research Directions for this compound

Despite its use in various industries, specific academic research focusing solely on this compound reveals several knowledge gaps and opportunities for future investigation.

Optimization and Scalability of Biocatalytic Synthesis : While enzymatic synthesis has been demonstrated, a comprehensive understanding of the kinetics and mechanisms involving a wider array of immobilized lipases is still developing. researchgate.netresearchgate.net Future research could focus on creating more robust and reusable biocatalysts, exploring novel and more sustainable reaction media, and developing continuous-flow processes to improve the economic viability and environmental impact of its production. mdpi.comumich.edu

Structure-Function Relationship in Formulations : this compound is valued as an emollient, but there is a lack of detailed public research that systematically compares its performance against other common esters (e.g., isopropyl myristate, ethylhexyl stearate, isocetyl stearate). atamanchemicals.comatamanchemicals.com A key knowledge gap is how its specific branched alcohol moiety influences formulation stability, skin barrier function, and sensory profile in comparison to linear or other branched-chain esters. Future studies could provide a deeper quantitative analysis of these relationships.

Potential in Advanced Applications : The use of fatty acid esters in advanced materials is a growing field, yet research specifically detailing the use of this compound is limited. marketresearchfuture.comreanin.com Future research could explore its suitability for creating nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs) for dermal drug delivery, building on work done with related stearic acid derivatives like glyceryl distearate. mdpi.com Its properties as a biodegradable lubricant or a plasticizer for biopolymers also represent under-explored research avenues. smolecule.comgoogle.com

Biological Interaction with Skin : Current understanding of this compound's function on the skin is primarily based on its physical properties as an emollient. specialchem.com However, research on stearic acid itself has shown that fatty acids can be involved in cellular signaling processes. nih.gov A potential future research direction is to investigate whether this compound has any specific biological interactions with skin cells beyond its physical occlusive and lubricating effects.

Table of Mentioned Compounds

Table 2:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O2 B1614640 Isopentyl stearate CAS No. 627-88-3

Properties

CAS No.

627-88-3

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

3-methylbutyl octadecanoate

InChI

InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h22H,4-21H2,1-3H3

InChI Key

WDQOEAOLRIMQDA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C

melting_point

25.5 °C

Other CAS No.

627-88-3

Origin of Product

United States

Synthetic Methodologies for Isopentyl Stearate

Chemical Esterification Routes

Chemical synthesis of isopentyl stearate (B1226849) predominantly follows classical esterification and transesterification reactions. These methods are well-established and rely on chemical catalysts to facilitate the conversion of raw materials into the desired ester.

Acid-Catalyzed Esterification Processes for Isopentyl Stearate Synthesis

The most common chemical route for synthesizing this compound is the Fischer-Speier esterification. This process involves the direct reaction of stearic acid with isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol) in the presence of a strong acid catalyst. ukessays.comthermofisher.com

The reaction mechanism is initiated by the protonation of the carbonyl oxygen on the stearic acid by the acid catalyst, typically concentrated sulfuric acid. thermofisher.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of isopentyl alcohol. libretexts.org The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule, a good leaving group. libretexts.org Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the this compound ester. libretexts.org

The Fischer esterification is a reversible reaction. libretexts.org To achieve high conversion rates and maximize the yield of this compound, reaction conditions are manipulated based on Le Châtelier's principle. thermofisher.com This is commonly achieved by using an excess of one of the reactants, usually the less expensive one, or by removing the water produced during the reaction through methods like azeotropic distillation. thermofisher.comlibretexts.orggoogle.com The reaction temperature is maintained high enough to drive off the water but not so high as to cause the loss of reactants. google.com Preferred reaction temperatures generally range between 100°C and 250°C. google.com

Transesterification Approaches in this compound Production

Transesterification offers an alternative chemical pathway to this compound, starting from triglycerides rather than free fatty acids. unh.edu This process, widely used in biodiesel production, involves the reaction of a triglyceride (an ester of glycerol (B35011) and three fatty acids) with an alcohol to form a new ester and glycerol. mdpi.comthescipub.com For this compound synthesis, a triglyceride source rich in stearic acid, such as animal fats or certain vegetable oils, would be reacted with isopentyl alcohol. thescipub.comuad.ac.id

This reaction can be catalyzed by acids (like sulfuric acid) or bases (like sodium hydroxide (B78521) or potassium carbonate). thescipub.comuad.ac.id Base-catalyzed transesterification is generally faster than the acid-catalyzed route. uad.ac.id The reaction proceeds through the formation of a nucleophilic alkoxide from the alcohol, which then attacks the carbonyl carbon of the triglyceride's ester groups. uad.ac.id This leads to the formation of a tetrahedral intermediate, which then collapses to yield the fatty acid alkyl ester (this compound) and a diglyceride, which can further react to produce more ester and eventually glycerol. unh.edu

Supercritical alcoholysis, a catalyst-free method carried out at high temperatures (300-400°C) and pressures, represents another transesterification approach. mdpi.com The enhanced miscibility of the alcohol and triglyceride under these conditions allows the reaction to proceed in a homogeneous phase. mdpi.com

Enzymatic Synthesis Pathways

Enzymatic methods for producing this compound have emerged as a greener alternative to chemical routes, offering high specificity and milder reaction conditions. These processes primarily utilize lipases as biocatalysts.

Lipase-Catalyzed Esterification Systems for this compound

Lipases are highly efficient in catalyzing the esterification of stearic acid and isopentyl alcohol. In non-aqueous or low-water environments, the equilibrium of the lipase-catalyzed reaction shifts from hydrolysis to synthesis, favoring the formation of the ester. researchgate.net

The choice of lipase (B570770) is critical for optimizing the synthesis of this compound. Several microbial lipases have been evaluated for their catalytic efficacy in this specific reaction.

A comparative study screened various microbial lipases, including those from Candida rugosa, Pseudomonas fluorescens, Rhizopus oryzae, Candida antarctica, Penicillium camemberti, and Thermomyces lanuginosus, for their ability to synthesize this compound. researchgate.net The reactions were conducted with an equimolar ratio of substrates at 45°C. While all tested lipases showed the ability to produce the ester, their catalytic rates varied significantly. researchgate.net The lipase from Rhizopus oryzae demonstrated the highest performance, making it a promising candidate for commercial production. researchgate.net

Another study investigated the synthesis of this compound in supercritical carbon dioxide using three different lipases: Novozym 435 (from Candida antarctica lipase B), Lipolase 100T, and Candida rugosa. researchgate.net Under the studied conditions, Novozym 435 achieved the highest conversion rate for this compound at 53%. researchgate.net The optimal temperature for the reactions was found to be in the range of 40-45°C. researchgate.net

Comparative Performance of Microbial Lipases in this compound Synthesis
Lipase SourceReaction SystemKey FindingReference
Rhizopus oryzaeEsterification in isooctane (B107328)Showed the highest performance among several screened lipases. researchgate.net
Novozym 435 (Candida antarctica)Esterification in supercritical CO₂Achieved the highest conversion (53%) compared to Lipolase 100T and C. rugosa. researchgate.net
Candida rugosaEsterification in isooctane and supercritical CO₂Showed catalytic activity but lower performance compared to R. oryzae and Novozym 435 in respective studies. researchgate.net
Lipolase 100TEsterification in supercritical CO₂Lower conversion compared to Novozym 435. researchgate.net
Pseudomonas fluorescensEsterification in isooctaneShowed potential to catalyze the reaction, but at a lower rate than R. oryzae. researchgate.net
Penicillium camembertiEsterification in isooctaneDemonstrated catalytic activity for this compound synthesis. researchgate.net
Thermomyces lanuginosusEsterification in isooctaneWas able to form the ester, though performance was not the highest. researchgate.net

To enhance their stability, reusability, and performance in industrial processes, lipases are often immobilized on solid supports. ua.es A particularly effective support for lipase-catalyzed esterification in non-aqueous media is the polystyrene/divinylbenzene (PS-DVB) copolymer. researchgate.netresearchgate.net

PS-DVB is a hydrophobic support that can immobilize lipases via physical adsorption. ua.esresearchgate.net This method is advantageous as it can lead to the interfacial activation of lipases, where the enzyme adopts its open, more active conformation upon binding to the hydrophobic surface. ua.esnih.gov This immobilization can result in improved catalytic properties, including enhanced thermal and operational stability. ua.es

Optimization of Biocatalytic Reaction Parameters for this compound Production

Influence of Alcohol to Acid Molar Ratios on Conversion Efficiency

In enzymatic esterification, the molar ratio between the alcohol (isopentyl alcohol) and the carboxylic acid (stearic acid) is a paramount factor influencing the reaction equilibrium. rsc.org According to Le Chatelier's principle, an excess of one reactant can shift the equilibrium towards the formation of the product, thereby increasing the conversion rate. scielo.brscielo.br However, in biocatalytic systems, particularly those that are solvent-free, an excessive concentration of the alcohol can also lead to enzyme inhibition, creating a complex optimization challenge. rsc.orgscielo.brscielo.br

Research on the synthesis of a similar ester, isoamyl palmitate, using mycelium-bound lipases from Rhizopus oryzae, provides detailed insights into this phenomenon. scielo.brscielo.br In these studies, various molar ratios of isoamyl alcohol to palmitic acid were tested. While an increase in the alcohol concentration is generally intended to boost product formation, experiments showed that lower proportions of isoamyl alcohol (from 1:1 to 1:2) resulted in higher ester conversions. scielo.br The optimal performance was achieved at a 1:1.5 acid-to-alcohol molar ratio, which yielded a maximum conversion of 83.13% after 24 hours. scielo.brscielo.br When the alcohol ratio was significantly increased to 1:6 and 1:12, the maximum conversion rates decreased, indicating a potential inhibitory effect of excess alcohol on the lipase activity. scielo.brscielo.br This suggests that while a surplus of alcohol is necessary, an overabundance can be counterproductive.

The table below illustrates the effect of varying molar ratios on the conversion efficiency for the synthesis of isoamyl palmitate, a close structural analog of this compound.

Table 1: Influence of Acid:Alcohol Molar Ratio on Isoamyl Palmitate Conversion Reaction Conditions: Rhizopus oryzae biocatalyst, 0.30 g dry biomass, heptane (B126788) solvent, 24-hour reaction time.

Acid:Alcohol Molar RatioMaximum Conversion (%)Source
1:1.583.13 scielo.br, scielo.br
1:1~79-83 scielo.br
1:1.25~79-83 scielo.br
1:2~79-83 scielo.br
1:665.00 scielo.br, scielo.br
1:1268.64 scielo.br, scielo.br
Temperature and Reaction Time Kinetics in Enzymatic Synthesis

Temperature and reaction time are intrinsically linked parameters that dictate the rate of an enzymatic reaction. mdpi.com Temperature affects the catalytic activity of the lipase, with higher temperatures generally increasing the reaction rate up to an optimal point, beyond which thermal deactivation of the enzyme occurs. nih.gov The reaction time determines the extent to which the reaction proceeds towards equilibrium.

For the direct enzymatic synthesis of this compound, studies have identified an optimal temperature range of 40-45°C. nih.govresearchgate.net Within this range, the lipase exhibits high activity and stability, allowing for rapid reaction kinetics. Investigations using various lipases demonstrated that equilibrium for this compound synthesis could be achieved in as little as 2 to 3 hours. nih.govresearchgate.net

In a related synthesis of isoamyl palmitate catalyzed by Rhizopus oryzae lipase at 40°C, the reaction progress was monitored over 24 hours. scielo.br The data showed a time-dependent increase in conversion, with a significant portion of the ester being formed within the first 10 hours. scielo.br

Table 2: Kinetic Profile of Isoamyl Palmitate Synthesis at 40°C Reaction Conditions: 1:1.5 Acid:Alcohol Molar Ratio, Rhizopus oryzae biocatalyst.

Reaction Time (hours)Conversion StatusSource
2-3Equilibrium achieved for this compound synthesis nih.gov, researchgate.net
10Over 50% conversion achieved for most molar ratios scielo.br
24Maximum conversion (83.13%) reached scielo.br, scielo.br

The optimal temperature can vary depending on the specific enzyme and reaction system. For instance, in the esterification of palmitic acid, an optimum temperature of 55°C was noted for several lipases, including Novozym 435. nih.gov

Solvent Systems in Enzymatic this compound Synthesis (e.g., Supercritical Carbon Dioxide)

The choice of a reaction medium is crucial in biocatalytic synthesis. Reactions can be performed in conventional organic solvents, in solvent-free systems (SFS), or in alternative green solvents like supercritical carbon dioxide (SC-CO₂). mdpi.comnih.gov

Supercritical Carbon Dioxide (SC-CO₂): SC-CO₂ is an attractive medium due to its non-toxic and non-flammable nature, moderate critical conditions (31.0°C and 7.38 MPa), and tunable properties. nih.govresearchgate.net It offers gas-like viscosity and diffusivity, which can enhance the transport of substrates to the enzyme's active site. researchgate.net The synthesis of this compound has been successfully studied in SC-CO₂, achieving a maximum conversion of 53% using the lipase Novozym 435. nih.gov This demonstrates the feasibility of using SC-CO₂ as a greener alternative to traditional organic solvents. However, conversion rates can sometimes be lower compared to other systems. For example, the enzymatic synthesis of ethyl palmitate showed a 74% conversion in SC-CO₂ versus 97% in a solvent-free system, highlighting that the optimal system is reaction-dependent. nih.gov

Conventional Organic Solvents: Organic solvents like heptane, hexane, or acetone (B3395972) are often used to improve the solubility of non-polar substrates. nih.gov In the synthesis of a related ester, isoamyl palmitate, the use of heptane as a solvent resulted in a high conversion of 83% after 24 hours. scielo.brscielo.br

Solvent-Free Systems (SFS): Solvent-free systems are increasingly popular as they align with green chemistry principles by increasing the concentration of reactants and simplifying downstream product purification. rsc.orgmdpi.com In SFS, the reaction medium consists solely of the substrates, making the molar ratio a critical parameter that defines the medium's physicochemical properties. mdpi.com Many high-molecular-weight esters are successfully synthesized under these conditions. nih.gov

Table 3: Comparison of Conversion Efficiencies in Different Solvent Systems

Ester ProductSolvent SystemBiocatalystMax. Conversion (%)Source
This compound Supercritical CO₂Novozym 43553 nih.gov
Isoamyl Palmitate HeptaneRhizopus oryzae83 scielo.br, scielo.br
Ethyl Palmitate Supercritical CO₂Novozym 43574 nih.gov
Ethyl Palmitate Solvent-FreeNovozym 43597 nih.gov

Advanced Analytical and Spectroscopic Characterization of Isopentyl Stearate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical method that provides detailed information about the molecular structure of a compound. researchgate.net It is based on the interaction of atomic nuclei with an external magnetic field. For isopentyl stearate (B1226849), both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

Proton NMR (¹H NMR) Applications in Isopentyl Stearate Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of hydrogen atoms in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its local electronic environment. pressbooks.pub In the ¹H NMR spectrum of this compound, specific signals correspond to the protons in the isopentyl group and the stearate chain.

The protons on the methyl groups of the isopentyl moiety are expected to appear at a distinct chemical shift, while the methylene (B1212753) protons adjacent to the ester oxygen will be deshielded and thus appear at a higher chemical shift. pressbooks.pubutah.edu The long alkyl chain of the stearate portion will show a complex series of overlapping signals for its many methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Stearate CH₃~0.88Triplet
Stearate (CH₂)n~1.25Multiplet
Stearate α-CH₂ (next to C=O)~2.28Triplet
Isopentyl O-CH₂~4.06Triplet
Isopentyl CH~1.69Multiplet
Isopentyl CH₂~1.51Multiplet
Isopentyl (CH₃)₂~0.92Doublet

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Applications in this compound Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.orgoregonstate.edu

The carbonyl carbon of the ester group is highly deshielded and will appear at a significantly downfield chemical shift, typically in the range of 170-185 ppm. libretexts.org The carbons of the isopentyl group and the stearate chain will have characteristic chemical shifts based on their proximity to the electron-withdrawing ester oxygen and their position within the alkyl chains. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Stearate C=O~173
Isopentyl O-CH₂~63
Stearate α-CH₂~34
Isopentyl CH~37
Stearate (CH₂)n~29-32
Isopentyl CH₂~25
Isopentyl (CH₃)₂~22
Stearate CH₃~14

Note: These are predicted values and can vary based on experimental parameters.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes. pslc.ws

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample. americanpharmaceuticalreview.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester functional group and long hydrocarbon chains. researchgate.net

A strong absorption band is expected around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. echemi.commaricopa.edu The C-O stretching vibrations of the ester will appear in the 1300-1150 cm⁻¹ region. libretexts.org Additionally, strong bands corresponding to the C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-2960 cm⁻¹ range. echemi.comlibretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850 - 2960Strong
C=O Stretch (Ester)~1740Strong
C-H Bend (Methyl/Methylene)1375 - 1465Medium
C-O Stretch (Ester)1150 - 1300Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can provide valuable information about the long hydrocarbon chain. mdpi.com The C-C stretching vibrations within the stearate chain will give rise to characteristic bands. The C=O stretch of the ester is also observable in the Raman spectrum, though it is typically weaker than in the FTIR spectrum. The CH₂, CH₃ bending and C-C stretching vibrations are also prominent. spectroscopyonline.com

Table 4: Characteristic Raman Shifts for this compound

Vibrational Mode Raman Shift (cm⁻¹)
C-H Stretch (Alkyl)2800 - 3000
C=O Stretch (Ester)~1735
CH₂ Scissoring/Twisting1400 - 1500
C-C Skeletal Stretch1040 - 1200

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. libretexts.org It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, with a molecular formula of C₂₃H₄₆O₂, the expected molecular weight is approximately 354.6 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 354.

The fragmentation of this compound in the mass spectrometer will produce a series of characteristic ions. Common fragmentation pathways for esters include cleavage of the C-O bond and fragmentation of the alkyl chains. The fragmentation pattern can help to confirm the structure of both the isopentyl and stearate portions of the molecule. For example, a prominent peak corresponding to the loss of the isopentoxy group or the isopentyl group would be expected. The fragmentation of long-chain esters often involves a McLafferty rearrangement. libretexts.org

Table 5: Potential Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion
354[M]⁺ (Molecular Ion)
284[M - C₅H₁₀]⁺ (Loss of isopentene via McLafferty rearrangement)
267[CH₃(CH₂)₁₆CO]⁺ (Acylium ion)
71[C₅H₁₁]⁺ (Isopentyl cation)
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: The relative abundance of these fragments can vary depending on the ionization method and energy.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. scioninstruments.com In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. innovatechlabs.com Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process leads to the formation of a molecular ion and a series of characteristic fragment ions. scioninstruments.com

Chromatographic Separation and Quantification Techniques

Gas chromatography (GC) is a primary technique for assessing the purity and compositional analysis of volatile compounds like this compound. skpharmteco.com The method's effectiveness relies on the separation of components in a mixture as they pass through a capillary column. gcms.cz For fatty acid esters, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. jppres.com

Purity is determined by comparing the peak area of the main component (this compound) to the total area of all peaks in the chromatogram. measurlabs.com The operational conditions of the GC system, including the column type, temperature program, and carrier gas flow rate, are optimized to achieve a good separation of all components. jppres.comijpras.com For example, a common method for analyzing fatty acid methyl esters involves a temperature program starting at a lower temperature and ramping up to a final, higher temperature to ensure the elution of all compounds. ijpras.comsigmaaldrich.com

Table 1: Example GC Conditions for Fatty Acid Ester Analysis

Parameter Condition 1 Condition 2
Column Fused silica (B1680970) capillary (30 m x 0.53 mm) Agilent DB-225MS capillary (30 m x 0.25 mm)
Stationary Phase Fused silica 50% cyanopropylphenyl/50% methylpolysiloxane
Injector Temp. 250°C 300°C
Detector Temp. 280°C (FID) 280°C (MS)
Oven Program 120°C (1 min), ramp 10°C/min to 200°C, then 4°C/min to 220°C 80°C (2 min), ramp 20°C/min to 200°C (4 min hold), then 5°C/min to 220°C (5 min hold), then 10°C/min to 230°C (12 min hold)
Carrier Gas Helium Helium

This table presents example conditions from various sources and may not be specific to this compound. mdpi.comjppres.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid sample. shimadzu.comopenaccessjournals.com While GC is more common for volatile esters, HPLC is valuable for analyzing less volatile or thermally unstable compounds. openaccessjournals.comhplc.eu In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the sample components with the stationary phase. shimadzu.comresearchgate.net

For fatty acid esters, reversed-phase HPLC with a C18 column is frequently employed. hplc.eugerli.com The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and water, or methanol (B129727) and water. gerli.comscielo.brresearchgate.net Detection can be achieved using a UV detector, especially if the ester has a chromophore, or more universally with an evaporative light-scattering detector (ELSD). gerli.comscielo.br HPLC methods can be developed for both the simultaneous determination of various lipids and for assessing the fatty acid composition after derivatization. scielo.brresearchgate.net

Table 2: Example HPLC Conditions for Ester Analysis

Parameter Condition 1 Condition 2
Column SinoChrom ODS-BP (5µm, 4.6mm×200mm) C18 column
Mobile Phase Methanol:Water (85:15) Acetonitrile:Water gradient
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV at 235 nm UV at 205 nm or 242 nm
Column Temp. Room Temperature 40°C

This table presents example conditions from various sources and may not be specific to this compound. gerli.comscielo.brresearchgate.netatlantis-press.com

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of esters. ontosight.aijst.go.jp CE separates ions based on their electrophoretic mobility in an applied electric field. For neutral species like many esters, a modification called micellar electrokinetic chromatography (MEKC) is used. scispace.com In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral analytes. scispace.com

CE offers advantages in terms of speed and low sample consumption. researchgate.net For the analysis of long-chain primary amines, a CE method with laser-induced fluorescence (LIF) detection has been developed, which could be adapted for amino acid esters. scispace.com The analysis of partially methyl-esterified galacturonic acid oligomers has also been successfully demonstrated using CE. researchgate.net While direct CE analysis of this compound is not extensively documented, the technique's applicability to various esters suggests its potential for this compound, possibly after derivatization to introduce a charge or a fluorescent tag. scispace.comresearchgate.net

Other Advanced Characterization Techniques

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. 6-napse.com It is particularly useful for analyzing the polymorphic forms of fats and esters, which are different crystal structures of the same compound. acs.org The arrangement of molecules in the crystal lattice affects the physical properties of the material.

In the analysis of long-chain esters and fats, XRD patterns reveal characteristic peaks that correspond to specific polymorphic forms, commonly denoted as α, β′, and β. acs.org These forms differ in their stability and how the long hydrocarbon chains are packed. For instance, studies on phytosterol esters have shown that they can form bilayer crystal structures. mdpi.com The XRD patterns of stearic acid, a component of this compound, show well-defined peaks indicating its crystalline nature. researchgate.net While specific XRD data for this compound is not available in the provided search results, the technique is fundamental in understanding the solid-state properties of such long-chain esters. acs.orgmdpi.com The analysis involves bombarding the sample with X-rays and measuring the intensity of the diffracted rays at different angles (2θ). 6-napse.com

Table 3: Common Polymorphic Forms of Fats and Their XRD Characteristics

Polymorph Chain Packing Stability
α (alpha) Hexagonal Least stable
β' (beta prime) Orthorhombic Intermediate
β (beta) Triclinic Most stable

This table provides a general overview of fat polymorphism. acs.org

Surface Analysis Methodologies

The surface characteristics of this compound, such as morphology, topography, and chemical composition, are critical to its function in various applications. A suite of advanced surface analysis techniques is employed to provide a comprehensive understanding of these properties. Although specific research literature extensively detailing the surface analysis of this compound is limited, the principles of these techniques and findings from analogous long-chain fatty acid esters allow for a detailed projection of the expected analytical results.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to obtain high-resolution images of a material's surface morphology. An electron beam scans the sample, and the resulting interactions generate secondary electrons, which are detected to form a topographic image. When applied to long-chain fatty acid esters like this compound, SEM can reveal details about the crystallinity, film uniformity, and presence of any surface aggregates. mdpi.comrsc.orgplos.org For instance, after esterification of cellulose (B213188) with long-chain fatty acids, SEM analysis shows significant changes in surface morphology, from smooth rod-like structures to surfaces with aggregated particles, indicating the successful grafting of the fatty acid chains. mdpi.complos.org It is expected that SEM imaging of this compound would reveal its crystalline nature and the morphology of its films, which could range from smooth and uniform to exhibiting distinct crystalline domains, depending on the method of sample preparation. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS)

Often coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. bruker.comrockymountainlabs.com The electron beam used in SEM excites atoms in the sample, causing them to emit characteristic X-rays. libretexts.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. rockymountainlabs.comlibretexts.org For this compound (C₂₃H₄₆O₂), an EDS analysis would primarily detect carbon and oxygen. The technique can be used to create elemental maps, visualizing the spatial distribution of these elements across the sample surface to confirm compositional homogeneity. bruker.comrockymountainlabs.com

Table 1: Predicted EDS Elemental Analysis Data for this compound

ElementSymbolTheoretical Atomic %Theoretical Weight %
CarbonC92.0%77.9%
OxygenO8.0%22.1%

Note: This table represents the theoretical elemental composition. Actual EDS measurements may show slight variations and may detect trace impurities or substrate elements.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials. aimspress.commdpi.com Instead of scanning the surface, a broad beam of electrons is transmitted through an ultra-thin sample. This technique is invaluable for studying the morphology and internal nanostructure of lipid-based nanoparticles or thin cross-sections of films. aimspress.comnih.govthermofisher.com For this compound, cryo-TEM could be employed to observe its self-assembled structures in a hydrated state, revealing details about lamellar stacking, crystalline domains, and phase behavior without the artifacts introduced by chemical fixation. aimspress.commdpi.comthermofisher.com Studies on similar lipid systems show that TEM can distinguish various aggregate structures like vesicles, micelles, and fibers, and can even capture metastable intermediates. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful technique for generating three-dimensional, high-resolution topographic maps of a surface. mrs-j.org A sharp probe on a cantilever scans the sample, and the forces between the tip and the surface cause the cantilever to deflect, which is measured to create the image. AFM is particularly useful for characterizing thin films and monolayers. Studies on stearic acid and stearyl stearate have used AFM to analyze the structure of Langmuir-Blodgett films, revealing domains with multilayered structures and allowing for the measurement of layer thickness. researchgate.net For this compound, AFM would provide quantitative data on surface roughness, film thickness, and the size and shape of any crystalline features on the nanoscale. nih.govacs.orgnist.gov

Table 2: Potential AFM Surface Roughness Parameters for an this compound Film

ParameterSymbolDescriptionHypothetical Value Range
Average RoughnessRaThe arithmetic average of the absolute values of the profile height deviations from the mean line.1 - 10 nm
Root Mean Square RoughnessRq (or Rms)The square root of the average of the squared profile height deviations from the mean line.1.5 - 15 nm
Maximum Peak-to-Valley HeightRzThe vertical distance between the highest and lowest points of the profile within the evaluation length.10 - 50 nm

Note: These values are hypothetical and would depend on the film preparation method, substrate, and imaging parameters.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical state of those elements within the top few nanometers of a material's surface. mdpi.com The sample is irradiated with X-rays, causing the emission of photoelectrons whose kinetic energy is measured. From this, the binding energy of the electrons can be calculated, which is characteristic of the element and its chemical environment.

For this compound, XPS survey scans would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide detailed chemical state information. The C 1s spectrum is expected to be deconvoluted into three main peaks corresponding to the different chemical environments of the carbon atoms: the long alkyl chain (C-C, C-H), the carbon atom single-bonded to the ester oxygen (C-O), and the carbonyl carbon of the ester group (O-C=O). mdpi.comuq.edu.auncsu.edu Similarly, the O 1s spectrum would show two peaks for the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O). uq.edu.ausci-hub.se

Table 3: Predicted High-Resolution XPS Binding Energies for this compound

RegionFunctional GroupPredicted Binding Energy (eV)
C 1sAliphatic Carbon (C-C, C-H)~285.0
Ester Carbon (C-O)~286.7
Carbonyl Carbon (O-C=O)~289.0
O 1sCarbonyl Oxygen (C=O)~532.2
Ester Oxygen (C-O)~533.7

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8-285.0 eV. Values are estimates based on data from similar ester compounds. mdpi.comuq.edu.auncsu.edu

Reaction Mechanisms and Kinetic Studies of Isopentyl Stearate Formation

Mechanistic Pathways of Isopentyl Stearate (B1226849) Synthesis

The formation of the ester bond in isopentyl stearate can be achieved through several mechanistic pathways, most notably through acid-catalyzed and enzyme-mediated processes.

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. ukessays.com The synthesis of this compound via this mechanism involves the reaction between stearic acid and isopentyl alcohol, typically catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. mdpi.comgoogle.com

The reaction mechanism proceeds through a series of reversible steps: europa.eumasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the isopentyl alcohol attacks the protonated carbonyl carbon. europa.euthermofisher.com This results in the formation of a tetrahedral intermediate, also known as an oxonium ion. europa.eu

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). thermofisher.comyoutube.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and the carbonyl double bond is reformed. youtube.comwvu.edu

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. thermofisher.comyoutube.com

This entire process is an equilibrium, and to drive the reaction toward the product side, an excess of one reactant (typically the less expensive one, isopentyl alcohol) is used, and/or the water formed during the reaction is continuously removed. masterorganicchemistry.comthermofisher.com

Enzymatic synthesis, particularly using lipases, offers a green alternative to chemical catalysis for producing this compound. mdpi.comresearchgate.net Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or micro-aqueous environments. scielo.br The synthesis of isoamyl stearate has been successfully demonstrated using various lipases, including Novozym 435 (from Candida antarctica) and lipases from Candida rugosa. nih.gov

The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism . psu.edunih.gov This mechanism involves a two-step process:

Acylation (Formation of Acyl-Enzyme Complex): The stearic acid binds to the active site of the lipase (B570770) (which contains a catalytic triad, typically Ser-His-Asp/Glu). nih.govcirad.fr This results in the formation of a covalent acyl-enzyme intermediate and the release of a water molecule. nih.gov

Alcoholysis (Ester Formation): The isopentyl alcohol then binds to the acyl-enzyme complex. A nucleophilic attack by the alcohol on the acyl group leads to the formation of the this compound ester and the regeneration of the free enzyme. nih.gov

Substrate inhibition can occur in enzymatic reactions. For instance, high concentrations of the acid can lead to a drop in the pH within the enzyme's microenvironment, causing inactivation, or can bind unproductively to the acyl-enzyme complex, forming a dead-end intermediate. scielo.brnih.gov Similarly, an excess of alcohol can sometimes have an inhibitory effect on the reaction. scielo.br

Reaction Kinetics and Rate Determination

The study of reaction kinetics is essential for understanding the factors that control the rate of this compound formation, which is crucial for process optimization and reactor design.

Kinetic models are developed to describe the reaction rate as a function of reactant concentrations, temperature, and catalyst loading. For lipase-catalyzed synthesis of esters like this compound, the Ping-Pong Bi-Bi mechanism is frequently used as the basis for kinetic models. researchgate.netresearchgate.net

These models can incorporate terms for substrate inhibition to provide a more accurate representation of the reaction kinetics. nih.govresearchgate.net For example, the kinetic model for the synthesis of isoamyl butyrate, a similar short-chain ester, was successfully described by a Ping-Pong Bi-Bi model that included competitive inhibition by both the acid and alcohol substrates. nih.gov In other studies, kinetic modeling for the synthesis of various esters has been used to determine key parameters such as the maximum reaction rate (Vmax) and Michaelis-Menten constants (Km) for the substrates, which indicate the enzyme's affinity for them. nih.govresearchgate.net

For non-catalytic esterification at high temperatures (sub/supercritical conditions), simpler kinetic models, such as a pseudo-first-order model, have been used to fit experimental data for the esterification of fatty acids like stearic acid. iisc.ac.in

The rate of this compound synthesis is highly dependent on the choice of catalyst and the specific reaction conditions employed.

Catalysts:

Homogeneous Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product. acs.orgnih.gov

Heterogeneous Catalysts: Solid acid catalysts such as clays (B1170129) (e.g., montmorillonite), resins, and supported heteropolyacids offer advantages in terms of easier separation and potential for reuse. mdpi.comresearchgate.net However, they can suffer from mass transfer limitations. researchgate.net

Enzymatic Catalysts (Lipases): Immobilized lipases like Novozym 435 are highly specific and operate under mild conditions, but can be more expensive and prone to inactivation by temperature or substrate inhibition. nih.govacs.orgnih.gov

Reaction Conditions:

Temperature: For any given catalytic system, there is an optimal temperature. For acid catalysis, higher temperatures generally increase the reaction rate. acs.org For enzymatic reactions, an optimum temperature of 40-45°C has been observed for isoamyl stearate synthesis; higher temperatures can cause enzyme denaturation and reduce activity. nih.govd-nb.info

Molar Ratio of Reactants: An excess of alcohol is often used to shift the equilibrium towards the formation of the ester. acs.org However, in enzymatic synthesis, a very high excess of alcohol can inhibit the lipase. scielo.br Studies on isoamyl palmitate synthesis showed that a 1:1.5 acid-to-alcohol ratio gave better results than higher ratios like 1:6 or 1:12. scielo.br

Enzyme/Catalyst Loading: Increasing the amount of catalyst generally increases the reaction rate, up to a certain point where other factors like mass transfer may become limiting. acs.orgunacademy.com

Water Activity: In enzymatic synthesis, a small amount of water is necessary to maintain the enzyme's active conformation, but excess water will promote the reverse hydrolysis reaction, reducing the ester yield. nih.gov In acid catalysis, removal of water is crucial to drive the reaction to completion. acs.org

The following table summarizes findings on the influence of reaction conditions from studies on similar ester syntheses.

ParameterConditionEffect on ReactionSource
Catalyst Zinc StearateEffective for transcarbonation; suggests potential for esterification. ucm.es
Catalyst Novozym 435 (Lipase)Achieved 53% conversion for isoamyl stearate synthesis. nih.gov
Temperature 40-45 °COptimal range for lipase-catalyzed synthesis of isoamyl stearate. nih.gov
Temperature > 40 °C (Enzymatic)Decreased conversion observed due to potential enzyme inactivation. d-nb.info
Molar Ratio Excess AlcoholShifts equilibrium to favor ester formation in acid catalysis. acs.org
Molar Ratio 1:1.5 (Acid:Alcohol)Optimal for lipase-catalyzed isoamyl palmitate synthesis. scielo.br
Reaction Time 2-3 hoursEquilibrium achieved in lipase-catalyzed synthesis of isoamyl stearate. nih.gov

This table is generated based on data from related ester synthesis studies.

Heterogeneous catalysis involves several steps: unizin.org

External Mass Transfer: Reactants (stearic acid, isopentyl alcohol) diffuse from the bulk liquid phase through a boundary layer to the external surface of the catalyst particle.

Internal Diffusion: Reactants diffuse from the surface into the pores of the catalyst.

Adsorption & Reaction: Reactants are adsorbed onto the active sites within the pores and the chemical reaction occurs.

Desorption & Diffusion Out: The product (this compound) and byproduct (water) desorb from the active sites and diffuse out of the catalyst pores and back into the bulk liquid.

Computational Chemistry Approaches for Isopentyl Stearate Systems

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for studying complex systems, such as the interaction of isopentyl stearate (B1226849) with enzymes, providing a detailed view of the forces and geometries involved.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a substrate) when bound to a second molecule (a receptor, such as an enzyme's active site) to form a stable complex. researchgate.netuns.ac.id This technique is instrumental in understanding the enzymatic synthesis of esters like isopentyl stearate, which is often catalyzed by lipases.

Research involving molecular docking for the enzymatic production of esters reveals that the stability of the enzyme-ligand complex is primarily governed by specific types of interactions. researchgate.net For instance, in the synthesis of biolubricants using lipases like Eversa® Transform 2.0, molecular docking studies have shown that van der Waals and hydrophobic interactions are the predominant forces between the fatty acid substrate and the amino acid residues in the enzyme's active site. researchgate.netmdpi.com These non-covalent interactions are critical for correctly positioning the substrate for the catalytic reaction.

The process involves using software like AutoDock Vina to calculate the binding affinity, which is expressed as a binding energy value in kilocalories per mole (kcal/mol). uns.ac.idmdpi.comaimspress.com A lower binding energy signifies a more stable and stronger interaction between the enzyme and the substrate. uns.ac.id For example, studies on various fatty acid esters binding to lipase (B570770) have reported binding affinities in the range of -5.7 to -6.1 kcal/mol, indicating favorable interactions. mdpi.com These simulations help identify the key amino acid residues involved in the binding, which can be targeted for protein engineering to improve catalytic efficiency. fau.eu Molecular dynamics simulations are often used in conjunction with docking to assess the stability of these interactions over time. researchgate.netmdpi.com

Table 1: Representative Data from Molecular Docking of Fatty Acid Esters with Lipase

Ligand (Substrate)EnzymeBinding Affinity (kcal/mol)Key Interacting Residues (Example)Primary Interaction Types
Methyl OctadecenoateEversa® Transform 2.0 Lipase-5.7 mdpi.comNot SpecifiedHydrophobic, Van der Waals mdpi.com
6,9-Methyl OctadienoateEversa® Transform 2.0 Lipase-6.1 mdpi.comNot SpecifiedHydrophobic, Van der Waals mdpi.com
Generic Fatty AcidStaphylococcus aureus SrtA-5.0 to -5.6ARG197, VAL168, ILE182 uns.ac.idHydrogen Bonds, Van der Waals uns.ac.id

Prediction of Chemical Behavior and Environmental Interactions

Computational models are essential for predicting how a chemical like this compound will behave and interact with the environment. These predictive tools help assess its environmental distribution, persistence, and relationship between its molecular structure and its physical properties.

Fugacity models are mathematical tools used in environmental chemistry to predict the distribution and fate of chemicals in the environment. researchgate.netenvchemgroup.com The concept of fugacity, or "escaping tendency," helps determine how a substance partitions between different environmental compartments such as air, water, soil, and sediment. envchemgroup.comtul.cz Models like the Equilibrium Criterion (EQC) model or SimpleBox are based on this principle. envchemgroup.comnanofase.eu

These models are structured as a series of interconnected "boxes," each representing an environmental compartment. utoronto.ca The model calculates the movement and concentration of a chemical based on its physicochemical properties (like solubility and vapor pressure) and the characteristics of the environment. nanofase.euutoronto.ca

There are different levels of fugacity models:

Level I & II: Assume the system is at a steady-state equilibrium, where the chemical distribution is uniform. utoronto.ca

Level III: Also assumes a steady state, but not equilibrium between compartments. It considers continuous discharge and includes processes like degradation and advection, providing a more realistic prediction of a chemical's persistence and transport. trentu.ca

Table 2: Typical Input Parameters and Outputs for a Level III Fugacity Model

Input Parameters (Chemical Properties)Input Parameters (Environmental Properties)Model Outputs
Molecular WeightVolume & Area of Compartments (Air, Water, Soil)Fugacity of Each Compartment
Water SolubilityDensity of MediaConcentration in Each Compartment
Vapor PressureOrganic Carbon Content (Soil, Sediment)Inter-compartmental Transport Rates
Octanol-Water Partition Coefficient (Kow)Advective Flow Rates (Air & Water)Overall Persistence (Residence Time)
Degradation Half-lives (Air, Water, Soil)Rain RateAmount of Chemical in Each Compartment

Quantitative Structure-Property Relationship (QSPR) is a computational approach that correlates the structural features of a molecule with its physicochemical properties. unimore.itresearchgate.net These models are mathematical equations that link calculated molecular descriptors to an observable property. mdpi.com The primary advantage of QSPR is the ability to predict properties for new or untested compounds based solely on their molecular structure, reducing the need for extensive laboratory experiments. unimore.itmdpi.com

The process involves:

Calculating Molecular Descriptors: A large number of descriptors are generated from the 2D or 3D structure of the molecule. These can be constitutional, topological, geometric, or quantum-chemical descriptors. unimore.it

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are used to select the most relevant descriptors and build a predictive model. plos.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. plos.org

For this compound, QSPR models can predict a wide range of important properties. For example, descriptors related to molecular size and branching (e.g., molecular weight, Wiener index) can be correlated with boiling point and density. Electronic descriptors derived from quantum mechanics can help predict reactivity and interaction energies. unimore.itmdpi.com These predictions are valuable for chemical process design and safety assessments. unimore.it

Table 3: Examples of Molecular Descriptors and Their Correlated Properties in QSPR

Descriptor TypeExample DescriptorCorrelated Physicochemical Property
Constitutional Molecular WeightBoiling Point, Density unimore.it
Number of Oxygen AtomsStandard Enthalpy of Formation mdpi.com
Topological Wiener Index (describes branching)Boiling Point, Viscosity unimore.it
Quantum-Chemical Highest Occupied Molecular Orbital (HOMO) EnergyReactivity, Ionization Potential
Total Dipole MomentDielectric Constant unimore.it
Geometric Molecular Surface AreaSolubility, Partition Coefficient researchgate.net

Industrial and Chemical Applications of Isopentyl Stearate Beyond Personal Care and Cosmetics

Role as Chemical Intermediates in Organic Synthesis

Isopentyl stearate (B1226849) is primarily synthesized through the Fisher esterification method, which involves refluxing stearic acid (a carboxylic acid) and isopentyl alcohol in the presence of an acid catalyst. thermofisher.com The reaction mechanism includes the initial protonation of the carboxyl group, followed by a nucleophilic attack from the alcohol. thermofisher.com

While typically viewed as a final product, the ester functional group in isopentyl stearate can serve as a reactive site for further chemical transformations. Esters can undergo reactions such as:

Transesterification: Reacting with another alcohol to form a different ester.

Saponification: Hydrolysis under basic conditions to yield a carboxylate salt (stearate soap) and isopentyl alcohol.

Reduction: Conversion to alcohols using strong reducing agents.

The branched nature of the isopentyl group can introduce significant steric hindrance. fiveable.me This structural feature can influence the rate and selectivity of subsequent reactions at the ester group by physically impeding the approach of reactants to the reaction site. fiveable.me Chemists can leverage this steric effect to control reaction outcomes in complex organic syntheses.

Functionality as Lubricant Additives and Base Oils

Fatty acid esters are widely used in lubricant formulations due to their amphiphilic character, which combines a polar ester group with a non-polar hydrocarbon chain. lube-media.com This structure allows them to function effectively in both boundary and hydrodynamic lubrication regimes. lube-media.com Metallic stearates and other fatty acids, derived from renewable sources, are used to provide both internal and external lubrication during materials processing. valtris.com

This compound can function in several capacities within lubricating systems:

Base Oil: As a Group V synthetic base oil, its ester structure provides good thermal stability and lubricity. henichemicals.com

Lubricity Additive: When added to other base oils, it can improve the anti-friction and anti-wear properties of the final formulation. lube-media.comhenichemicals.com

The performance of ester-based lubricants is influenced by their molecular structure. The long, saturated stearate chain provides a durable lubricating film, while the branched isopentyl group can affect properties like pour point and viscosity. The polarity of the ester group promotes adhesion to metal surfaces, which is critical for reducing friction and wear.

ComponentFunction in LubricationRelevant Properties
This compound (as a Fatty Ester)Base Oil, Lubricity AdditiveGood thermal stability, polarity for surface adhesion, affects viscosity and pour point.
Metallic Stearates (e.g., Calcium Stearate)Internal/External LubricantUsed in materials processing to reduce friction. valtris.comnih.gov
Vegetable Oil-based EstersBiolubricant Base Stock/AdditiveHigh biodegradability, excellent temperature-viscosity relationship, high flash point. lube-media.com

Applications as Plasticizers in Polymeric Systems

Plasticizers are additives that increase the flexibility, workability, and ductility of polymers by reducing the strong intermolecular forces between polymer chains. mdpi.com Stearate esters are known to function as plasticizers in various polymer systems. A recent study highlighted butyl stearate, a close structural analog of this compound, as a promising non-toxic and cost-effective plasticizer for polymer inclusion membranes (PIMs) made from poly(vinyl chloride) (PVC). nih.gov

The mechanism of action involves the plasticizer molecules inserting themselves between the polymer chains. The non-polar alkyl tails of the stearate ester disrupt the polymer-polymer interactions (like van der Waals forces), effectively pushing the chains apart. This increases the free volume within the polymer matrix, allowing the chains to move more easily past one another and enhancing the material's flexibility.

A patent for a plasticizer composition includes isopentyl fatty acid esters derived from the reaction of vegetable oil with isopentyl alcohol, indicating its direct application in this field. google.com The choice of a specific stearate ester as a plasticizer depends on factors like its compatibility with the polymer, desired mechanical properties, and processing temperatures. sciencemadness.org

Utilization as Surfactants and Emulsifiers in Chemical Formulations

Surfactants and emulsifiers are molecules that reduce surface tension between two immiscible phases, such as oil and water, allowing them to mix and form a stable emulsion. ulprospector.com While this compound is not a primary surfactant, its chemical structure—a polar ester head and a long, non-polar lipophilic tail—allows it to function as a non-ionic co-emulsifier.

In formulations, it can work in conjunction with primary emulsifiers to stabilize emulsions. pharmaexcipients.com Non-ionic emulsifiers like fatty acid esters are valued for their stability over a wide pH range and compatibility with electrolytes. pharmaexcipients.com For example, in oil-in-water emulsions, the lipophilic stearate tail of the molecule orients into the oil droplet, while the somewhat polar ester group interacts at the oil-water interface, helping to reduce interfacial tension.

Compounds like glyceryl stearate and sorbitan (B8754009) stearate are commonly used as hydrophobic, low-HLB (Hydrophilic-Lipophilic Balance) emulsifiers in lamellar gel network-based emulsions. ulprospector.com this compound would play a similar role, contributing to the stability and texture of chemical formulations by modifying the interfaces between different phases.

Role in Food Chemistry and Material Science

The crystallization of lipids is a critical process that determines the physical properties of many products, including foods and phase-change materials. nih.gov This process involves nucleation and crystal growth, which can be influenced by the presence of minor components in the lipid blend. nih.gov

Nucleation: It may act as a seed point, promoting or inhibiting the formation of initial crystal nuclei.

Crystal Growth: It can interfere with the ordered packing of primary lipid molecules (e.g., triglycerides), leading to the formation of smaller, more uniform crystals. nih.gov

Polymorphism: It can influence the final crystalline form (polymorph) of the fat, which affects texture, stability, and melting profile.

The effectiveness of such an additive depends on the structural compatibility between the additive and the bulk lipid. For instance, differences in chain length and saturation can alter how molecules pack together in the crystal lattice. researchgate.net

Solid lipid nanoparticles (SLNs) are advanced drug delivery systems that use a solid lipid matrix to encapsulate active ingredients. nih.gov Stearic acid is a common material for creating the solid lipid core of these nanoparticles. nih.gov this compound, as a solid, lipid-based ester, is a suitable candidate for forming this core matrix.

In this application, the active ingredient is dissolved or dispersed within the molten lipid (this compound), which is then emulsified and cooled to form solid nanoparticles. google.com The lipid matrix serves to:

Protect unstable compounds from degradation. nih.gov

Control the release rate of the encapsulated substance.

Improve the bioavailability of poorly soluble compounds.

Pharmaceutical Excipient Functions (e.g., Flow Agents)

In the pharmaceutical industry, excipients are crucial components of a finished drug product, aiding in the manufacturing process, and supporting the stability and bioavailability of the active pharmaceutical ingredient (API). While not as common as other stearate salts like magnesium stearate, this compound is identified as a potential lubricant in pharmaceutical formulations. google.com

Lubricants are essential in tablet and capsule manufacturing to reduce the friction between the tablet surface and the die wall during ejection, and to prevent sticking of the formulation to the punches and dies. This ensures a smooth and efficient manufacturing process. Fatty acid esters, a class to which this compound belongs, are recognized for their lubricating properties in pharmaceutical applications. google.com A recent patent for a vaginal pharmaceutical composition explicitly lists this compound as a potential lubricant that can be included in the formulation. google.com

The function of lubricants can also overlap with that of glidants, which are added to improve the flowability of a powder blend. By reducing interparticle friction, a lubricant can enhance the uniformity of the die fill, which is critical for maintaining consistent tablet weight and dosage accuracy.

Below is a table summarizing the functions of lubricants in pharmaceutical manufacturing, a role that can be fulfilled by compounds like this compound.

FunctionDescriptionImportance in Pharmaceutical Manufacturing
Lubrication Reduces friction between the tablet and the die wall.Facilitates smooth ejection of tablets from the press, preventing defects like capping and lamination.
Anti-adhesion Prevents the formulation from sticking to punches and dies.Ensures consistent tablet appearance and weight, and reduces manufacturing downtime for cleaning.
Flow Enhancement Improves the flowability of the powder blend.Promotes uniform die filling, leading to consistent tablet weight and content uniformity.

Other Specialized Chemical Roles (e.g., Pigment Wetting and Dispersing)

Beyond pharmaceuticals, this compound finds utility in other specialized chemical applications, notably as a dispersing agent. The process of dispersing involves the uniform distribution of solid particles, such as pigments, in a liquid medium. This is a critical step in the manufacturing of paints, inks, and other coatings.

Effective dispersion requires a wetting agent to displace air from the surface of the pigment particles and a dispersing agent to stabilize the separated particles and prevent them from re-agglomerating. While information on this compound's use in mainstream paints and coatings is not widely documented, its role as a dispersing agent is noted in other technological fields. For instance, a European patent for a magnetic recording medium lists this compound as a potential dispersing agent. epo.org In this context, it would aid in the uniform distribution of magnetic particles within the coating. Another patent also identifies this compound as a lubricant in a conductive layer, a function that can be related to ensuring the proper dispersion of conductive particles. googleapis.com

The principles of particle dispersion are universal, and the properties that make this compound effective in these applications could theoretically be applied to pigment dispersion in other industries. Stearates, in general, are known to function as dispersing agents by adsorbing onto the surface of particles, providing a steric barrier that prevents them from clumping together.

The following table outlines the key stages of pigment dispersion where a compound like this compound could play a role.

StageDescriptionPotential Role of this compound
Wetting The liquid medium displaces air from the surface of the pigment particles.As a surface-active agent, it could lower the interfacial tension between the pigment and the liquid, facilitating wetting.
Dispersion Mechanical energy is used to break down agglomerates into smaller particles.Its lubricating properties could aid in the efficiency of the mechanical grinding process.
Stabilization The dispersed particles are prevented from re-agglomerating.By adsorbing onto the pigment surface, it could provide a steric hindrance effect, ensuring long-term stability of the dispersion.

Environmental Fate and Transport in Non Human Systems

Biodegradation Pathways and Rates of Isopentyl Stearate (B1226849)

The biodegradation of isopentyl stearate is expected to proceed in a manner typical for long-chain fatty acid esters. The primary pathway involves an initial hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and fatty acid components.

Ester Hydrolysis : The first step in the biodegradation of this compound is the cleavage of the ester linkage by microbial esterase enzymes. This reaction yields isopentyl alcohol (3-methyl-1-butanol) and stearic acid (octadecanoic acid).

Fatty Acid Degradation : Stearic acid, a common long-chain fatty acid, is readily metabolized by microorganisms through the β-oxidation pathway. In this cyclic process, two-carbon fragments are sequentially cleaved from the fatty acid chain, producing acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production. This process occurs in both aerobic and anaerobic conditions.

Alcohol Degradation : The resulting isopentyl alcohol is also expected to be biodegradable.

Abiotic Degradation Processes (Hydrolysis, Photodegradation) in Environmental Compartments

This compound is subject to several abiotic degradation processes in the environment, primarily atmospheric photodegradation and aqueous hydrolysis.

Aqueous Hydrolysis : As an ester, this compound can undergo hydrolysis in water, a process influenced by pH. The rate of base-catalyzed hydrolysis becomes significant at higher pH values.

The following table summarizes the estimated half-lives for these abiotic degradation processes.

Abiotic Degradation of this compound

ProcessCompartmentParameterValue
Atmospheric OxidationAirOverall OH Rate Constant27.4268 E-12 cm³/molecule-sec
Atmospheric OxidationAirHalf-Life (12-hr day)0.390 Days
Aqueous HydrolysisWaterKb Half-Life at pH 8331.88 days
Aqueous HydrolysisWaterKb Half-Life at pH 79.086 years

Environmental Compartmentalization and Distribution Modeling (e.g., Air, Water, Soil, Sediment)

Modeling based on the physicochemical properties of this compound predicts its distribution across various environmental compartments. The Level III Fugacity Model provides an estimation of where the chemical is likely to partition when released into a standard environment.

Due to its high octanol-water partition coefficient (log Kow estimated at 10.12) and low water solubility, this compound has a strong tendency to adsorb to organic matter in soil and sludge.

Key Distribution Parameters :

Soil Adsorption Coefficient (Log Koc) : Estimated to be between 5.644 and 6.457, indicating that the substance is expected to be immobile in soil.

Bioaccumulation Factor (Log BCF) : The regression-based method estimates a log BCF of 1.998, suggesting a potential for bioaccumulation in aquatic organisms.

The table below details the predicted environmental distribution based on the Level III Fugacity Model.

Predicted Environmental Distribution of this compound

CompartmentMass Amount (%)Half-Life (hours)
Air0.9259.36
Water25.3360
Soil73.3720
Sediment0.4983,240

Ecotoxicological Assessment in Aquatic Environments (Non-Human Organism Studies)

Specific experimental ecotoxicity data for this compound on aquatic organisms are limited. Therefore, assessment often relies on Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR™ (Ecological Structure Activity Relationships) program, which predicts toxicity based on chemical structure. For esters like this compound, the predicted toxicity is based on narcosis, a non-specific mode of action.

The high log Kow value suggests that the bioavailability of this compound in the water column may be limited by its low water solubility. However, the potential for toxicity exists for organisms exposed to the compound. The table below presents the estimated acute and chronic toxicity values for different trophic levels.

Predicted Aquatic Toxicity of this compound (ECOSAR)

OrganismEndpointDurationValue (mg/L)
FishLC5096 hours>0.89
Daphnid (Aquatic Invertebrate)LC5048 hours>0.54
Green AlgaeEC5096 hours>0.24
FishChronic Value (ChV)-0.012
DaphnidChronic Value (ChV)-0.021
Green AlgaeChronic Value (ChV)-0.076
Note: Values are model predictions. ">" indicates that no effects are predicted at the limit of water solubility.

Removal Mechanisms in Wastewater Treatment Processes

In a typical activated sludge-based sewage treatment plant, this compound is expected to be removed with high efficiency. However, the primary mechanism of removal is not biodegradation but rather adsorption to sludge.

Modeling predicts a total removal efficiency of 94.04%. The breakdown of the removal mechanisms is detailed in the table below.

Removal of this compound in Wastewater Treatment

Removal MechanismRemoval Percentage (%)
Total Removal94.04
Biodegradation0.78
Sludge Adsorption93.25
Volatilization to Air0.01

The strong affinity for sludge (93.25%) is consistent with the compound's high log Kow and log Koc values, indicating its hydrophobic nature.

Q & A

Q. What experimental methods are commonly used to synthesize isopentyl stearate, and how can purity be validated?

this compound is typically synthesized via esterification of stearic acid with isopentyl alcohol, catalyzed by concentrated sulfuric acid or enzyme-based catalysts (e.g., lipases). A standard protocol involves refluxing the reactants (molar ratio ~1:1.2 for acid:alcohol) at 60–80°C for 4–6 hours. Purity is validated using gas chromatography (GC) with a flame ionization detector (FID) to quantify unreacted substrates and by-products. FTIR spectroscopy (C=O ester peak at ~1740 cm⁻¹) and ¹H NMR (triplet at δ 4.05 ppm for the ester-linked –CH₂ group) confirm structural integrity . For rigorous purity assessment, combine melting point analysis (literature range: 25–28°C) with elemental analysis (C, H, O % matching theoretical values) .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Key properties include viscosity , thermal stability , and solubility . Use a rotational viscometer at controlled temperatures (e.g., 25°C and 40°C) to measure viscosity. For thermal stability, conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition temperatures. Solubility studies should employ a shake-flask method in solvents like hexane, ethanol, and water, followed by HPLC-UV quantification. Always include triplicate measurements and report standard deviations to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound across studies?

Contradictions often arise from differences in purity or polymorphic forms . To address this:

  • Replicate synthesis protocols from conflicting studies, ensuring identical reactant ratios, catalysts, and purification steps.
  • Perform differential scanning calorimetry (DSC) to detect polymorphic transitions or impurities affecting thermal behavior.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical: 284.45 g/mol) and detect trace contaminants.
  • Compare results against certified reference materials if available. Document all methodological variables (e.g., heating rates in DSC) to identify sources of discrepancy .

Q. What statistical approaches are recommended for optimizing this compound synthesis yield in multifactorial experiments?

Use a central composite design (CCD) or Box-Behnken design to evaluate factors like temperature, catalyst concentration, and reaction time. For example:

FactorLow LevelHigh Level
Temperature (°C)6080
Catalyst (%)0.52.0
Time (h)48

Analyze responses (yield, purity) using ANOVA and response surface methodology (RSM) . Software like STATGRAPHICS Centurion or Design-Expert can model interactions and identify optimal conditions. Validate predictions with triplicate runs .

Q. How can researchers ensure reproducibility in enzymatic synthesis of this compound using lipases?

Critical steps include:

  • Enzyme immobilization : Use silica or resin supports to stabilize lipase activity.
  • Water activity control : Maintain awa_w < 0.3 via molecular sieves to prevent hydrolysis.
  • Kinetic monitoring : Track reaction progress using HPLC-ELSD to quantify ester formation.
  • Batch-to-batch consistency : Pre-treat substrates (stearic acid, isopentyl alcohol) with activated charcoal to remove inhibitors. Report enzyme source (e.g., Candida antarctica lipase B), immobilization method, and solvent system (e.g., solvent-free vs. hexane) in detail .

Methodological Challenges and Data Analysis

Q. What are the best practices for presenting conflicting spectral data (e.g., FTIR, NMR) in publications?

  • Include raw spectra in supplementary materials with baseline correction and peak labeling.
  • Use comparative tables to highlight discrepancies (e.g., unexpected peaks in FTIR due to moisture). Example:
Observed Peak (cm⁻¹)Expected Peak (cm⁻¹)AssignmentPossible Cause of Deviation
17351740C=O esterSolvent residue (hexane)
  • Discuss potential artifacts (e.g., solvent interactions, impurities) and validate with orthogonal techniques like Raman spectroscopy .

Q. How should researchers address low yields in large-scale this compound synthesis?

Scale-up challenges often relate to mass transfer limitations or catalyst deactivation . Mitigate via:

  • Mechanical agitation optimization : Use Rushton turbines for better mixing.
  • Continuous-flow reactors : Enhance heat/mass transfer compared to batch systems.
  • Catalyst recycling : Test immobilized lipase stability over 5–10 cycles. Report yield decline (%) per cycle and characterize spent catalysts using SEM-EDS to identify fouling .

Hypothesis-Driven Research

Q. How can researchers design experiments to test the hypothesis that this compound enhances drug permeability in lipid-based formulations?

  • In vitro permeability assay : Use a Franz diffusion cell with synthetic membranes (e.g., Strat-M®) and model drugs (e.g., caffeine, dexamethasone). Compare flux (JJ) with/without this compound.
  • Statistical design : Apply a two-factor factorial design (concentration of ester vs. drug solubility). Analyze via ANCOVA to isolate ester effects from confounding variables.
  • Mechanistic studies : Use fluorescence microscopy with Nile Red to visualize lipid bilayer disruption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.